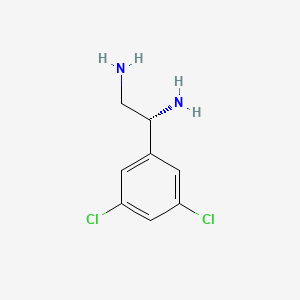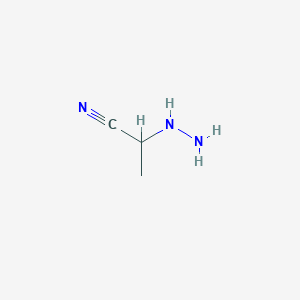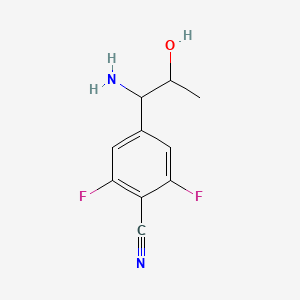
Dimethyl2-(1,3-Dithiole)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(1,3-Dithiole)phosphonate can be synthesized through the reaction of 1,3-dithiol-2-one with dimethyl phosphite under specific conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Dimethyl 2-(1,3-Dithiole)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert gas conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(1,3-Dithiole)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(1,3-Dithiole)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Dimethyl 2-(1,3-Dithiole)phosphonate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metals and other substrates . These interactions are crucial for its role in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(1,3-Dithiol-2-ylidene)phosphonate
- Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate
Uniqueness
Dimethyl 2-(1,3-Dithiole)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes and its reactivity make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C5H11O3PS2 |
|---|---|
Molekulargewicht |
214.2 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-1,3-dithiolane |
InChI |
InChI=1S/C5H11O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
IKMWQJFOJQJJJM-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1SCCS1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)



![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)

